benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with an isopropyl halide in the presence of a base such as potassium carbonate.
Attachment of Benzyl Group: The final step involves the reaction of the substituted pyrazole with benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism by which benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This is particularly relevant in the context of enzyme inhibition and receptor antagonism.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, including those involved in inflammation, neurotransmission, and cell signaling.
Comparison with Similar Compounds
Benzylpyrazole: Similar structure but lacks the isopropyl group, leading to different chemical properties and reactivity.
Isopropylpyrazole: Similar structure but lacks the benzyl group, affecting its biological activity and applications.
Benzylamine: Lacks the pyrazole ring, resulting in different chemical behavior and uses.
Uniqueness: Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of the benzyl, isopropyl, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Biological Activity
Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a pyrazole moiety, specifically a 1-isopropyl-1H-pyrazol-4-yl group, linked through a methylamine backbone. Its structural formula can be depicted as follows:
This unique structure allows for various interactions with biological targets, influencing its pharmacological profile.
Research indicates that this compound exhibits antimicrobial properties by interfering with microbial cell wall synthesis and inhibiting key enzymes involved in cellular processes. In anticancer applications, it has been shown to modulate enzyme activity related to cancer cell proliferation and induce apoptosis in tumor cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. The mechanism primarily involves:
- Inhibition of cell wall synthesis.
- Disruption of cellular metabolism.
Table 1: Antimicrobial Activity Data
Anticancer Activity
The compound has also been evaluated for its anticancer potential across various cancer cell lines. Notable findings include:
- Inhibition of growth in breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
- Induction of apoptosis through caspase activation pathways.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF7 | 25 | Apoptosis induction | |
A549 | 30 | Caspase activation | |
HT29 | 20 | Cell cycle arrest |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study conducted by Inceler et al. evaluated the compound against multiple cancer cell lines, reporting significant cytotoxic effects with an IC50 value of 25 µM against Raji cells, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : Research published by Bouabdallah et al. demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Pseudomonas aeruginosa, with MIC values lower than those of standard antibiotics .
- Mechanistic Insights : A recent review discussed the molecular targets of pyrazole derivatives, including this compound, emphasizing its role in inhibiting specific kinases involved in cancer progression .
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13;/h3-7,10-12,15H,8-9H2,1-2H3;1H |
InChI Key |
HTQCOCZEBXQSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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